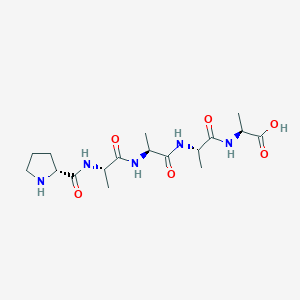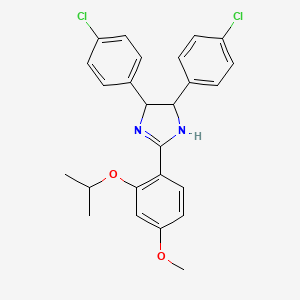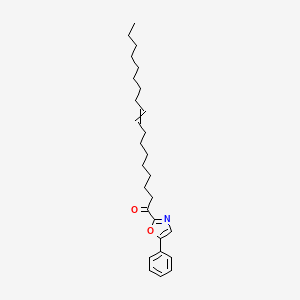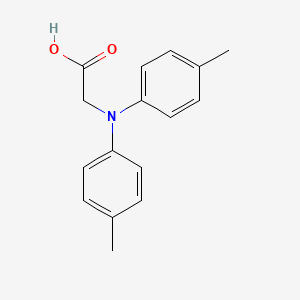
D-Prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: is a synthetic peptide composed of five amino acids: D-proline, L-alanine, L-alanine, L-alanine, and L-alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (D-proline) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-alanine, L-alanine, L-alanine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides.
Análisis De Reacciones Químicas
Types of Reactions
D-Prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Halogens (e.g., chlorine) in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, D-Prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanine is used as a model compound to study peptide synthesis, structure, and reactivity. It serves as a reference for developing new synthetic methods and understanding peptide behavior under various conditions.
Biology
In biology, this peptide is used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. It can also serve as a substrate for studying proteolytic enzymes.
Medicine
In medicine, this compound has potential applications in drug delivery systems, where it can be used to target specific tissues or cells. Additionally, it may be explored for its therapeutic properties, such as antimicrobial or anticancer activity.
Industry
In the industrial sector, this peptide can be used in the production of biomaterials, such as hydrogels and nanomaterials, due to its biocompatibility and functional versatility.
Mecanismo De Acción
The mechanism of action of D-Prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanine depends on its specific application. In biological systems, it may interact with cellular receptors, enzymes, or other proteins, leading to various physiological effects. The molecular targets and pathways involved can include:
Receptor Binding: The peptide may bind to specific cell surface receptors, triggering intracellular signaling cascades.
Enzyme Inhibition: It may inhibit or activate enzymes by binding to their active sites, affecting metabolic pathways.
Cellular Uptake: The peptide may be internalized by cells through endocytosis, influencing cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-alanyl-L-alanyl-L-alanine: A similar peptide with all L-alanine residues, lacking the D-proline.
D-Prolyl-L-alanyl-L-alanyl-L-alanine: A shorter peptide with one less L-alanine residue.
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: A longer peptide with an additional L-alanine residue.
Uniqueness
D-Prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanine is unique due to the presence of D-proline, which introduces chirality and affects the peptide’s conformation and reactivity. This structural variation can influence its interactions with biological targets and its overall stability.
Propiedades
Número CAS |
675622-34-1 |
|---|---|
Fórmula molecular |
C17H29N5O6 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H29N5O6/c1-8(13(23)20-9(2)15(25)22-11(4)17(27)28)19-14(24)10(3)21-16(26)12-6-5-7-18-12/h8-12,18H,5-7H2,1-4H3,(H,19,24)(H,20,23)(H,21,26)(H,22,25)(H,27,28)/t8-,9-,10-,11-,12+/m0/s1 |
Clave InChI |
APMRXAMHMFMQAN-UHFZAUJKSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H]1CCCN1 |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12515564.png)
![2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B12515566.png)


![Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane](/img/structure/B12515582.png)





diphenylsilane](/img/structure/B12515617.png)

